(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is known to have a trimethoxyphenyl (TMP) group which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The mode of action of “this compound” involves its interaction with these targets, leading to their inhibition. This inhibition can result in the disruption of cellular processes, such as cell division, protein folding, and redox homeostasis, which are crucial for the survival and proliferation of cancer cells .
Biochemical Pathways
The compound “this compound” affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, which are essential for cell division. The inhibition of Hsp90 can lead to the degradation of its client proteins, many of which are involved in signal transduction pathways that promote cell survival and proliferation .
Pharmacokinetics
They could also affect its metabolic stability and excretion .
Result of Action
The action of “this compound” at the molecular and cellular levels results in the disruption of critical cellular processes, leading to cell death. This is particularly relevant in the context of cancer cells, where the compound’s action can lead to the inhibition of cell proliferation and the induction of apoptosis .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Additionally, the presence of certain enzymes in the cell can affect the compound’s metabolic stability, potentially leading to its activation or inactivation .
Biochemical Analysis
Biochemical Properties
The compound (Z)-tert-butyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is part of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
In cellular contexts, this compound has shown to induce apoptosis in tumor cell lines, arresting the cells in the G2/M phase and acting as a microtubule-stabilizing agent . This suggests that the compound could have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-24(2,3)32-20(25)13-30-15-8-9-16-18(12-15)31-19(21(16)26)11-14-7-10-17(27-4)23(29-6)22(14)28-5/h7-12H,13H2,1-6H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYCBBQJHTRSN-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.